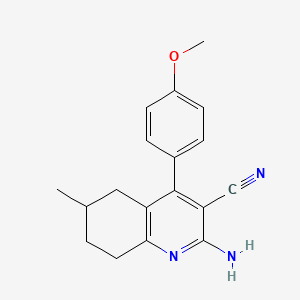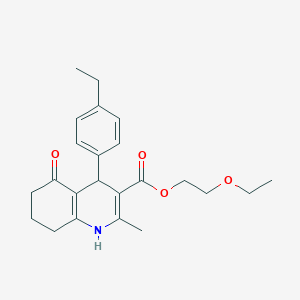
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide (CDMTQI) is a synthetic compound that has been used in various scientific research applications. It is a quaternary ammonium salt that is commonly used in organic chemistry as a reagent for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is not well understood. However, it is believed to act as a quaternary ammonium salt that can interact with various biological molecules such as proteins, nucleic acids, and lipids. It can also act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as leukemia cells and breast cancer cells. It has also been shown to have antifungal and antiviral activities. In addition, it has been shown to have antioxidant properties that can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide is its versatility in various chemical reactions. It can be used in the synthesis of various organic compounds and biologically active compounds. However, one of the limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and it should be handled with care.
Future Directions
There are several future directions for the use of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a reagent. Another direction is the study of the mechanism of action of this compound and its interactions with biological molecules. Furthermore, the potential use of this compound in drug delivery systems and nanotechnology is another area of future research.
Conclusion:
In conclusion, this compound is a versatile compound that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential in the synthesis of various organic compounds and biologically active compounds, and its future use in drug delivery systems and nanotechnology is promising.
Synthesis Methods
The synthesis of 4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide involves the reaction of 4-cyano-6,7-dimethoxyisoquinoline with trimethylamine and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane.
Scientific Research Applications
4-cyano-6,7-dimethoxy-1,2,3-trimethylisoquinolinium iodide has been used in various scientific research applications, including the synthesis of various organic compounds such as quinolines, isoquinolines, and pyridines. It has also been used as a reagent for the synthesis of various biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
properties
IUPAC Name |
6,7-dimethoxy-1,2,3-trimethylisoquinolin-2-ium-4-carbonitrile;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.HI/c1-9-11-6-14(18-4)15(19-5)7-12(11)13(8-16)10(2)17(9)3;/h6-7H,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPTVRYIPOKNJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C(=[N+]1C)C)OC)OC)C#N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}hexanamide](/img/structure/B5005957.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5005973.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5005979.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B5005984.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5005992.png)



![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)